molecular formula C13H14N2O B3057499 2-(5-propoxy-1H-indol-3-yl)acetonitrile CAS No. 81630-84-4

2-(5-propoxy-1H-indol-3-yl)acetonitrile

Cat. No.: B3057499
CAS No.: 81630-84-4
M. Wt: 214.26
InChI Key: RLZXDTGKUKBHMJ-UHFFFAOYSA-N
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Description

2-(5-Propoxy-1H-indol-3-yl)acetonitrile (CAS 81630-84-4) is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This nitrile-substituted indole derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry for the development of novel bioactive molecules. The indole scaffold is a privileged structure in drug discovery, frequently found in compounds with significant biological activities . Research into related 5-substituted-1H-indol-3-yl derivatives has explored their potential as inhibitors of Tau-protein aggregation, a key mechanism involved in the pathogenesis of neurodegenerative disorders known as tauopathies, including Alzheimer's disease . Furthermore, various synthetic indole derivatives are being investigated for their anti-proliferative and cytotoxic properties against a range of cancer cell lines, highlighting the broad research utility of this chemical class . As a key intermediate, this compound can be utilized to generate more complex structures, such as α-cyano bis(indolyl)chalcones, which have demonstrated potent cytotoxicity and apoptosis-inducing activity in prostate cancer cell models in recent studies . This product is intended for research purposes by qualified laboratory personnel only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-propoxy-1H-indol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13/h3-4,8-9,15H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZXDTGKUKBHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298456
Record name 5-Propoxy-1H-indole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81630-84-4
Record name 5-Propoxy-1H-indole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81630-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Propoxy-1H-indole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-propoxy-1H-indol-3-yl)acetonitrile typically involves the reaction of 5-propoxyindole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of acetonitrile to form the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(5-propoxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-propoxy-1H-indol-3-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-propoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(5-Propoxy-1H-Indol-3-yl)acetonitrile with related indole-acetonitrile derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Solubility (Polar Solvents)
2-(5-Methoxy-1H-Indol-3-yl)acetonitrile -OCH₃ (5) C₁₁H₁₀N₂O 186.21 Not reported Moderate
2-(5-Ethoxy-1H-Indol-3-yl)acetonitrile -OCH₂CH₃ (5) C₁₂H₁₂N₂O 200.24 Not reported Lower than methoxy analog
2-(5-Nitro-1H-Indol-3-yl)acetonitrile -NO₂ (5) C₁₀H₇N₃O₂ 201.18 Not reported Low (aprotic solvents)
2-(5-Bromo-1H-Indazol-3-yl)acetonitrile -Br (5) C₉H₆BrN₃ 236.07 Not reported Low
This compound -OCH₂CH₂CH₃ (5) C₁₃H₁₄N₂O 214.27 Not reported Low (inferred)

Key Observations :

  • Lipophilicity : The propoxy group increases molecular weight and lipophilicity compared to methoxy and ethoxy analogs, likely reducing solubility in polar solvents.
  • Electronic Effects: Electron-donating alkoxy groups (e.g., -OCH₃, -OCH₂CH₃) enhance electron density on the indole ring, while electron-withdrawing groups (e.g., -NO₂, -Br) decrease it, affecting reactivity and interaction with biological targets .
Alkylation Reactions
  • Propoxy Derivative : Synthesis likely involves alkylation of 5-hydroxyindole-3-acetonitrile with propyl bromide under basic conditions (e.g., NaH in THF), analogous to the preparation of 2-(3-Ethyl-1-methyl-5-methoxy-2-oxoindolin-3-yl)acetonitrile .
  • Methoxy/Ethoxy Analogs : Higher yields (68–92%) are achieved in aprotic solvents (e.g., THF) due to reduced hydrolysis of intermediates . For example, 2-(5-Methoxy-1H-Indol-3-yl)acetonitrile is synthesized via nucleophilic substitution with chloroacetonitrile .
  • Nitro/Bromo Derivatives : Require nitration or bromination at the 5-position prior to acetonitrile functionalization, often leading to lower yields (41–69%) due to competing side reactions .
Challenges
  • Longer alkoxy chains (e.g., propoxy) may sterically hinder reaction sites, reducing yields compared to smaller substituents .
  • Impurity profiles vary with solvent choice; aprotic solvents minimize alkaline hydrolysis byproducts .

Biological Activity

2-(5-Propoxy-1H-indol-3-yl)acetonitrile (CAS No. 81630-84-4) is an indole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties.

The molecular formula of this compound is C13H14N2OC_{13}H_{14}N_2O, with a molecular weight of approximately 218.26 g/mol. The compound features an indole ring system, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C13H14N2OC_{13}H_{14}N_2O
Molecular Weight 218.26 g/mol
CAS Number 81630-84-4

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. The structural features of this compound may enhance its interaction with cancer cell pathways.

  • In Vitro Studies : Preliminary studies have shown that related indole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
  • Research Findings : A structure-activity relationship (SAR) study on indole derivatives indicated that modifications at the 5-position significantly affect cytotoxicity against various cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of indole derivatives is another area of interest, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

  • Mechanism : Indoles may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
  • Studies : Some studies have reported that indole-based compounds can protect dopaminergic neurons from degeneration in animal models .

Summary of Research Findings

A comprehensive review of literature reveals the following insights into the biological activity of this compound:

Biological ActivityEvidence & Findings
Antimicrobial Effective against S. aureus and E. coli; mechanism involves disruption of cell wall synthesis .
Anticancer Induces apoptosis; structure modifications enhance activity against cancer cells .
Neuroprotective Potential to protect dopaminergic neurons; reduces oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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